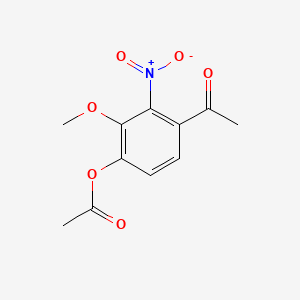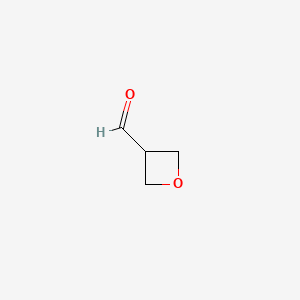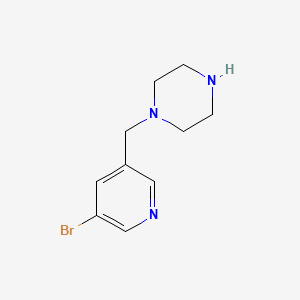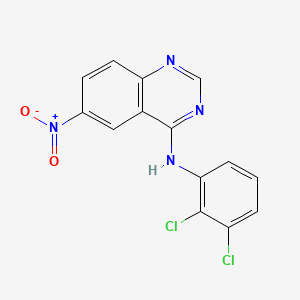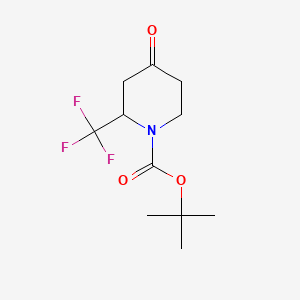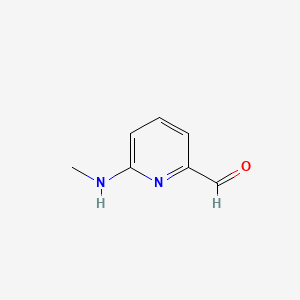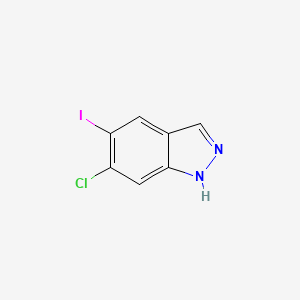
6-Chloro-5-iodo-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-iodo-1h-indazole is a chemical compound that is used as an intermediate in the synthesis of inhibitors of Chk1 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-Chloro-5-iodo-1h-indazole, has been a subject of recent research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific method of synthesizing 6-iodo-1H-indazole involves a series of steps including weighing the compound of formula V and potassium iodide in the reactor, adding 1,4-dioxane and tetrabutylammonium iodide, and then adding cuprous iodide and N,N-dimethylethylenediamine .Molecular Structure Analysis
The molecular structure of 1H-indazoles has been studied extensively. A hydrogen bond propelled mechanism has been proposed for the cyclization step in the synthesis of 1H-indazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Iodo-1H-indazole, a similar compound, include a melting point of 207.0 to 211.0 °C, a boiling point of 358.2±15.0 °C (Predicted), and a density of 2.082±0.06 g/cm3 (Predicted) .Scientific Research Applications
Crystal Structure Analysis The molecular structure of various indazole derivatives, including those related to 6-Chloro-5-iodo-1H-indazole, has been extensively studied. For instance, the 3-chloro-1H-indazole system is found to be nearly planar, and this planarity is pivotal in the formation of a three-dimensional hydrogen-bonded network within the crystal structure. This structural characteristic might be crucial in determining the biological activity and interaction of such compounds (Chicha et al., 2014).
Synthesis and Characterization Indazole derivatives, including those similar to 6-Chloro-5-iodo-1H-indazole, have been synthesized and characterized using various methods. The synthesis of these compounds often involves complex reactions, and their characterization includes techniques like IR, NMR, and mass spectrometry. These compounds have shown significant bioactivity, including antibacterial, antifungal, antitubercular, and antiinflammatory activities, suggesting their potential in various therapeutic applications (Samadhiya et al., 2012).
Biological Activity and Drug Design Indazole derivatives, akin to 6-Chloro-5-iodo-1H-indazole, have been identified as antagonists of certain ion channels, hinting at their potential for therapeutic use. For instance, 5-(2-chlorophenyl)indazole has been identified as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, which is involved in inflammatory pain. Medicinal chemistry optimizations around the indazole ring system have led to compounds with potent in vitro and in vivo activities (Rooney et al., 2014).
Mutagenicity Studies Metabolism-dependent mutagenicity studies of compounds containing indazole motifs, similar to 6-Chloro-5-iodo-1H-indazole, have revealed the role of metabolic reactions in mutagenicity. These studies have helped in understanding the metabolic pathways and the potential toxicological profiles of these compounds, guiding safer drug development (Chen et al., 2006).
Mechanism of Action
Target of Action
6-Chloro-5-iodo-1h-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can inhibit cell growth . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Result of Action
It is known that indazole derivatives can inhibit cell growth , which suggests that they may induce apoptosis or inhibit cell proliferation.
Safety and Hazards
Future Directions
Recent advances in the synthesis of 1H-indazoles suggest that there is ongoing research in this area. The development of new synthetic approaches, including reactions under catalyst- and solvent-free conditions, could lead to more efficient and environmentally friendly methods for producing 1H-indazoles .
properties
IUPAC Name |
6-chloro-5-iodo-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVVAHRUSLADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733838 |
Source


|
| Record name | 6-Chloro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-iodo-1h-indazole | |
CAS RN |
1227269-39-7 |
Source


|
| Record name | 6-Chloro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

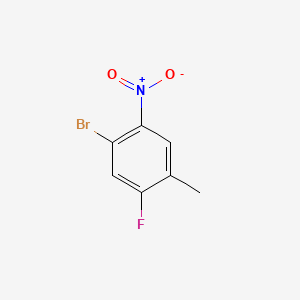
![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)
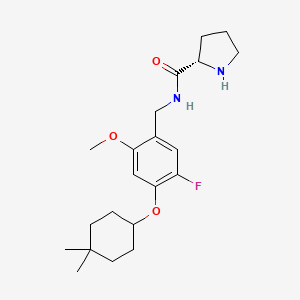
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)


